molecular formula C17H15N3O2S B2371404 N1-(2-methylquinolin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 941963-32-2

N1-(2-methylquinolin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2371404
CAS RN: 941963-32-2
M. Wt: 325.39
InChI Key: WJWSBSKDFCNNAB-UHFFFAOYSA-N
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Description

A series of 4-[(quinolin-4-yl)amino]benzamide derivatives were designed and synthesized as novel anti-influenza agents . These compounds demonstrated significant anti-influenza virus activity .

Scientific Research Applications

Antitumor Activities and Mechanisms

A study focused on the synthesis and evaluation of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, showcasing moderate to high levels of antitumor activities against various cancer cell lines. This research underscores the potential of quinoline derivatives in developing new anticancer agents, with mechanisms involving cell cycle arrest and apoptosis induction in cancer cells (Fang et al., 2016).

Neuroprotective and Anxiolytic Effects

Research on orexin receptors has revealed the neuroprotective and anxiolytic potential of quinolinyl derivatives. By modulating orexin receptors, these compounds can influence sleep and stress responses, indicating their relevance in studies targeting neurological disorders and stress-related conditions (Dugovic et al., 2009).

Chemosensors for Metal Ions

Innovative chemosensors based on thiophen-2-yl and quinolinyl frameworks have been developed for the selective recognition of toxic metal ions, such as Pd2+. These chemosensors offer a novel approach for environmental monitoring and safety assessments, demonstrating the utility of quinoline derivatives in environmental science (Shally et al., 2020).

Inhibitors for Kinases and Receptors

Quinoline derivatives have been identified as potent inhibitors for various kinases and receptors, pivotal in cancer progression and other diseases. Their inhibitory action against specific targets like VEGFR-2 and EGFR tyrosine kinases underscores their potential in drug discovery and therapeutic applications (Riadi et al., 2021).

Molecular Docking and Drug Design

The synthesis and molecular docking studies of quinazolinone-based derivatives, including those with quinoline moieties, have demonstrated their potential as dual inhibitors for critical tyrosine kinases. This research is instrumental in drug design, offering insights into the structural requirements for effective inhibition of cancer-related targets (Al-Suwaidan et al., 2016).

Future Directions

The results of the study on related compounds proved that 4-[(quinolin-4-yl)amino]benzamide derivatives could generate potential candidates in the discovery of anti-influenza virus agents . This suggests that similar compounds, such as “N1-(2-methylquinolin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide”, might also have potential in this area.

properties

IUPAC Name

N'-(2-methylquinolin-4-yl)-N-(thiophen-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11-9-15(13-6-2-3-7-14(13)19-11)20-17(22)16(21)18-10-12-5-4-8-23-12/h2-9H,10H2,1H3,(H,18,21)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWSBSKDFCNNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methylquinolin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide

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